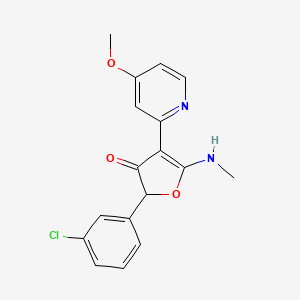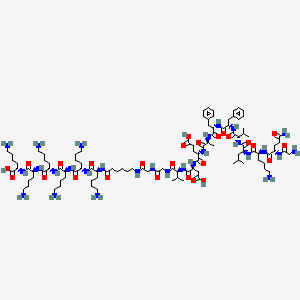
1H-Pyrrole, 2-isocyanato-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2-isocyanato-1-methyl- is a chemical compound with the molecular formula C6H6N2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The isocyanate group attached to the second carbon of the pyrrole ring makes this compound particularly reactive and useful in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-isocyanato-1-methyl- typically involves the reaction of 1-methylpyrrole with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
1-Methylpyrrole+Phosgene→1H-Pyrrole, 2-isocyanato-1-methyl-+HCl
Industrial Production Methods
In industrial settings, the production of 1H-Pyrrole, 2-isocyanato-1-methyl- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole, 2-isocyanato-1-methyl- undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Various catalysts can be used to enhance the reactivity and selectivity of the reactions involving 1H-Pyrrole, 2-isocyanato-1-methyl-.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2-isocyanato-1-methyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and other materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2-isocyanato-1-methyl- primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole, 2-isocyanato-1-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
1H-Pyrrole, 2-isocyanato-1-phenyl-: Similar structure but with a phenyl group instead of a methyl group.
1H-Pyrrole, 2-isocyanato-1-propyl-: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
1H-Pyrrole, 2-isocyanato-1-methyl- is unique due to its specific reactivity and the balance between its electronic and steric properties. The presence of the methyl group influences the compound’s reactivity and stability, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
2-isocyanato-1-methylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-8-4-2-3-6(8)7-5-9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDIAKVZMWCGON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole](/img/structure/B573597.png)



